molecular formula C11H9BrN2O3 B2552433 1-(3-Bromophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid CAS No. 923197-25-5

1-(3-Bromophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

Cat. No. B2552433
CAS RN: 923197-25-5
M. Wt: 297.108
InChI Key: QOYPWLUYLQGDNU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves the reaction of various starting materials under specific conditions. For instance, the synthesis of 6-oxo-3-phenyl-5,6-dihydropyridazine-1(4H)-carbohydrazide was achieved by refluxing β-benzoylpropionic acid and carbohydrazide in absolute ethanol in the presence of sodium acetate . This method could potentially be adapted for the synthesis of the compound of interest by substituting the appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of related compounds is typically established using spectroscopic methods such as IR, ^1H-NMR, ^13C-NMR, and mass spectrometry . These techniques would likely be employed to determine the structure of "1-(3-Bromophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid" as well, ensuring the correct identification of the compound after synthesis.

Chemical Reactions Analysis

The papers describe various chemical reactions, including nucleophilic aromatic substitutions, which are used to modify the structure of heterocyclic compounds . The compound "3-Bromo-1,2,4,5-tetrazine" is particularly noted for its reactivity, allowing for chemoselective protein labeling . This suggests that the bromophenyl group in the compound of interest may also confer reactivity that could be exploited in similar bioconjugation applications.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "this compound" are not directly reported, the properties of similar compounds can be inferred. For example, the solubility, melting point, and stability of the compound could be predicted based on the behavior of structurally related compounds under various conditions. The presence of the bromophenyl group suggests potential for increased reactivity and polarity compared to non-halogenated analogs.

Scientific Research Applications

Biomass-Derived Levulinic Acid in Drug Synthesis

Levulinic acid (LEV), derived entirely from biomass, demonstrates the potential of biomass-derived chemicals in drug synthesis. LEV's functional groups make it a versatile compound for synthesizing a variety of value-added chemicals. Its applications in cancer treatment, medical materials, and drug synthesis highlight the importance of biomass-derived compounds in reducing drug synthesis costs and simplifying synthesis steps (Mingyue Zhang et al., 2021).

Cinnamic Acid Derivatives in Anticancer Research

Cinnamic acid derivatives have received attention in medicinal research due to their antitumor efficacy. The review of synthetic antitumor agents based on cinnamic acid derivatives provides insight into their potential as traditional and synthetic anticancer agents. This highlights the underutilization and recent interest in cinnamic acid derivatives for anticancer potentials (P. De, M. Baltas, F. Bedos-Belval, 2011).

Practical Synthesis of Bromobiphenyl Compounds

The synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing anti-inflammatory materials, demonstrates the practical applications of brominated compounds in drug manufacturing. This highlights the role of specific synthetic approaches in the large-scale production of pharmaceuticals (Yanan Qiu et al., 2009).

Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials

The review of luminescent small molecules, including quinazoline or pyrimidine rings, showcases the application of these compounds in creating novel optoelectronic materials. The importance of incorporating these fragments into π-extended conjugated systems for developing materials for organic light-emitting diodes and other optoelectronic devices is emphasized (G. Lipunova et al., 2018).

properties

IUPAC Name

1-(3-bromophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O3/c12-7-2-1-3-8(6-7)14-10(15)5-4-9(13-14)11(16)17/h1-3,6H,4-5H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYPWLUYLQGDNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(N=C1C(=O)O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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